3-(3-Furylmethyl)piperidine
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Overview
Description
3-(3-Furylmethyl)piperidine is a chemical compound with the molecular formula C11H15NO. It is a piperidine derivative, characterized by a piperidine ring substituted with a furylmethyl group at the third position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Piperidine derivatives, a group to which this compound belongs, have been found to exhibit significant therapeutic properties, including anticancer potential .
Mode of Action
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These compounds interact with their targets, leading to changes in cellular processes and functions .
Biochemical Pathways
Piperidine derivatives have been found to impact several signaling pathways, including stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways play crucial roles in cell proliferation, apoptosis, and other cellular functions.
Result of Action
Piperidine derivatives have been observed to exhibit anticancer potential when used alone or in combination with some novel drugs . They have therapeutic potential against various types of cancers, including breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Biochemical Analysis
Biochemical Properties
3-(3-Furylmethyl)piperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 involves the activation of the N-H bond, leading to the formation of a radical intermediate that undergoes further transformations. This interaction highlights the compound’s potential in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can inhibit cell migration and induce cell cycle arrest, thereby reducing the survivability of cancer cells . This compound’s ability to modulate key signaling pathways such as STAT-3 and NF-κB further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s interaction with cytochrome P450 enzymes involves a tightly coupled electron-proton transfer mechanism, leading to the formation of a radical intermediate . This intermediate undergoes further reactions, resulting in the modulation of enzyme activity and subsequent biochemical effects. Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance certain biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including respiratory paralysis and organ dysfunction . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound undergoes metabolic transformations that lead to the formation of various metabolites, which can further interact with other biomolecules. These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s ability to bind to these proteins facilitates its localization and accumulation in specific cellular compartments. This targeted distribution is crucial for its biochemical activity and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are essential for its interaction with biomolecules and the modulation of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Furylmethyl)piperidine typically involves the reaction of piperidine with furylmethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the furylmethyl halide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can facilitate the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Furylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding furylmethyl ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Furylmethyl ketones or aldehydes.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidines depending on the electrophile used.
Scientific Research Applications
3-(3-Furylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various fine chemicals and as an intermediate in organic synthesis
Comparison with Similar Compounds
Piperidine: A basic six-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A partially saturated derivative of pyridine.
Comparison: 3-(3-Furylmethyl)piperidine is unique due to the presence of the furylmethyl group, which imparts distinct chemical properties and reactivity. Compared to piperidine, it has enhanced potential for forming various derivatives through substitution reactions. Unlike pyridine, it is not aromatic, which affects its chemical behavior and applications .
Properties
IUPAC Name |
3-(furan-3-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTGNHUXHBAZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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